![molecular formula C16H12N2O2S3 B12557780 1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} CAS No. 143526-86-7](/img/structure/B12557780.png)
1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is an organic compound characterized by the presence of isocyanate and sulfanyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} typically involves the reaction of 4-(isocyanatomethyl)benzene with sulfur-containing reagents. One common method is the reaction of 4-(isocyanatomethyl)benzene with sulfur dichloride in the presence of a base, such as triethylamine, to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alcohols, amines; reactions can be carried out at room temperature or under mild heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of advanced materials with specific functionalities, such as high thermal stability and resistance to chemical degradation.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} involves its reactivity with various nucleophiles and electrophiles. The isocyanate groups can react with nucleophiles to form stable adducts, while the sulfanyl groups can participate in redox reactions. These interactions can lead to the formation of complex structures with specific properties, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(isocyanatomethyl)benzene: Similar in structure but contains a bromine atom instead of a sulfanyl group.
1,1’-Sulfanediylbis(pentafluorobenzene): Contains fluorine atoms on the benzene rings, leading to different chemical properties.
Uniqueness
1,1’-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene} is unique due to the presence of both isocyanate and sulfanyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in the synthesis of polymers and advanced materials with specific properties.
Propriétés
Numéro CAS |
143526-86-7 |
|---|---|
Formule moléculaire |
C16H12N2O2S3 |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-(isocyanatomethylsulfanyl)-4-[4-(isocyanatomethylsulfanyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H12N2O2S3/c19-9-17-11-21-13-1-5-15(6-2-13)23-16-7-3-14(4-8-16)22-12-18-10-20/h1-8H,11-12H2 |
Clé InChI |
ADFKDCBLBUPQBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCN=C=O)SC2=CC=C(C=C2)SCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylidenebicyclo[3.1.0]hexan-2-one](/img/structure/B12557702.png)
![Cyclotrisiloxane, pentamethyl[3-(2-nitrophenoxy)propyl]-](/img/structure/B12557714.png)
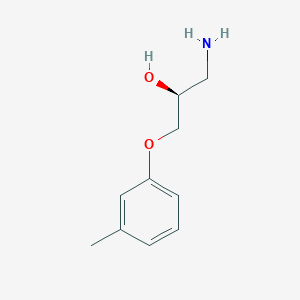

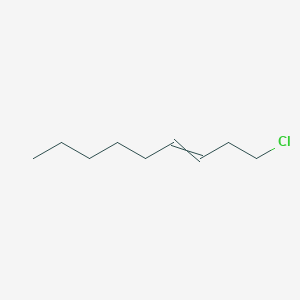
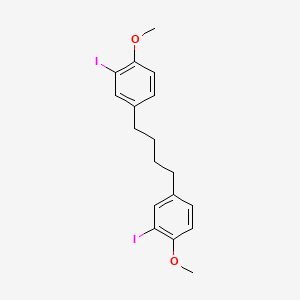
![1-Azaspiro[5.5]undecan-7-one, 1-(phenylmethyl)-](/img/structure/B12557728.png)
![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)

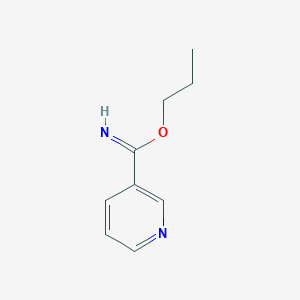
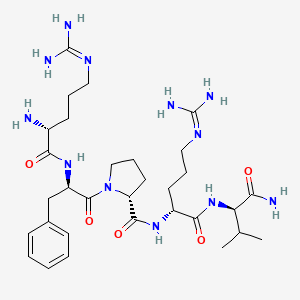
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)

